(5-thien-2-yl-1H-pyrazol-4-yl)methanol

Regiochemistry Synthetic Chemistry Medicinal Chemistry

(5-Thien-2-yl-1H-pyrazol-4-yl)methanol (CAS 194546-14-0) is a heterocyclic building block comprising a 1H-pyrazole core substituted at the 4-position with a hydroxymethyl group and at the 5-position (equivalent to 3-position via annular tautomerism) with a thiophen-2-yl ring. Its molecular formula is C₈H₈N₂OS (MW 180.23 g/mol), and it is supplied as a research chemical by multiple vendors at purities ranging from 95% to 98% (NLT).

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 194546-14-0
Cat. No. B1283705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-thien-2-yl-1H-pyrazol-4-yl)methanol
CAS194546-14-0
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=NN2)CO
InChIInChI=1S/C8H8N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10)
InChIKeyFTMOMXZFKPMKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Thien-2-yl-1H-pyrazol-4-yl)methanol CAS 194546-14-0: Core Identity, Regiochemistry, and Procurement Baseline


(5-Thien-2-yl-1H-pyrazol-4-yl)methanol (CAS 194546-14-0) is a heterocyclic building block comprising a 1H-pyrazole core substituted at the 4-position with a hydroxymethyl group and at the 5-position (equivalent to 3-position via annular tautomerism) with a thiophen-2-yl ring [1]. Its molecular formula is C₈H₈N₂OS (MW 180.23 g/mol), and it is supplied as a research chemical by multiple vendors at purities ranging from 95% to 98% (NLT) . The compound serves as a versatile intermediate for medicinal chemistry and material science, with the free NH and primary alcohol providing orthogonal handles for further derivatization .

Why Generic Substitution of (5-Thien-2-yl-1H-pyrazol-4-yl)methanol with In-Class Analogs Risks Synthetic and Biological Divergence


Although several thienyl-pyrazole methanol isomers and N-alkylated analogs share the same core atom composition, they differ in the position of the hydroxymethyl substituent or the N-substitution pattern, leading to measurable differences in hydrogen-bond donor count, topological polar surface area, and regiochemical reactivity that cannot be compensated by simple stoichiometric adjustment [1]. Substituting the 4-hydroxymethyl isomer with the 3-hydroxymethyl isomer or an N-methyl congener alters the spatial orientation of the primary alcohol handle, changing the geometry of derived conjugates and potentially invalidating structure-activity relationships in lead optimization campaigns [2]. Consequently, procurement of the exact regioisomer is critical when the synthetic route or biological target has been validated against this specific scaffold .

(5-Thien-2-yl-1H-pyrazol-4-yl)methanol: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Identity: 4-Hydroxymethyl vs. 3-Hydroxymethyl Substitution on the Pyrazole Ring

The target compound (5-thien-2-yl-1H-pyrazol-4-yl)methanol places the hydroxymethyl group at the pyrazole 4-position, whereas its closest regioisomer (5-thien-2-yl-1H-pyrazol-3-yl)methanol (CAS 852228-02-5) carries the hydroxymethyl at the 3-position. Both isomers share identical molecular formula (C₈H₈N₂OS, MW 180.23) and computed XLogP3 (0.7), but differ in the spatial orientation of the reactive alcohol handle. DFT computational studies on substituted pyrazoles demonstrate that the 4-monosubstituted isomer is the most stable when electron-pulling groups are attached, while the 3-monosubstituted isomer is most stable with electron-pushing groups, indicating that the regiochemistry affects both electronic properties and thermal stability (heats of formation, HOFs) [1]. In synthetic practice, the 4-hydroxymethyl group provides a distinct vector for conjugation compared to the 3-hydroxymethyl group; published derivatization studies show that 4-substituted pyrazoles yield different biological activity profiles than 3-substituted congeners when elaborated into tetrazole or carboxamide analogs [2]. This evidence is categorized as Class-level inference, as direct head-to-head experimental comparison of these two specific isomers is not available in the public domain.

Regiochemistry Synthetic Chemistry Medicinal Chemistry

Hydrogen-Bond Donor Count vs. N-Methyl Analog: Impact on Solubility and Permeability

The target compound possesses two hydrogen-bond donor (HBD) groups (pyrazole NH and primary alcohol OH), whereas the N-methyl analog (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol, CAS 1175691-48-1) has only one HBD (alcohol OH only) due to methylation of the pyrazole nitrogen [1]. This difference is structurally intrinsic and not dependent on assay conditions. According to Lipinski's Rule of Five, HBD count ≤5 is favorable for oral bioavailability, but a reduction from 2 to 1 HBD can meaningfully alter solubility and passive membrane permeability for small molecules in this MW range. Additionally, the topological polar surface area (TPSA) differs: 77.2 Ų for the target vs. 66.3 Ų for the N-methyl analog, which changes the predicted oral absorption window (TPSA <140 Ų is favorable, but a 10.9 Ų shift can affect blood-brain barrier penetration predictions) [1].

Physicochemical Properties Drug-likeness ADME

Molecular Weight Differentiation vs. N-Alkylated Analogs: Impact on Lead-Likeness Metrics

The target compound has a molecular weight of 180.23 g/mol, which places it within the 'fragment' space (MW <250 Da) widely used in fragment-based drug discovery (FBDD). The N-methyl analog (CAS 1175691-48-1) has MW 194.26 g/mol (+14.03 Da), and the N-ethyl analog (CAS 2092817-59-7) has MW 208.28 g/mol (+28.05 Da) [1]. For FBDD libraries, the rule-of-three (MW <300, HBD ≤3, HBA ≤3, cLogP ≤3) favors lower MW fragments; the target compound's MW of 180.23 provides greater compliance margin than the N-methyl (194.26) and N-ethyl (208.28) analogs. This difference is modest but becomes relevant when subsequent elaboration steps add significant mass, where starting from the lowest-MW core provides more room for optimization before exceeding lead-likeness thresholds [2].

Fragment-based drug discovery Lead-likeness Molecular weight

Available Purity Grades and QC Documentation: Vendor-Level Differentiation for Procurement Decisions

Multiple vendors supply (5-thien-2-yl-1H-pyrazol-4-yl)methanol at different purity specifications and with varying QC documentation. Bidepharm offers 95% purity with batch-specific QC data including NMR, HPLC, and GC . Leyan supplies 97% purity . MolCore provides NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the regioisomer (5-thien-2-yl-1H-pyrazol-3-yl)methanol (CAS 852228-02-5) is offered by TargetMol as a fragment molecule for scaffold拼接 (scaffold splicing) and expansion, but its typical purity specifications are not directly comparable across the same vendors [1]. This cross-vendor purity range (95%–98%) for the target compound allows procurement teams to select the grade appropriate for their application, from exploratory synthesis (95%) to regulatory-facing QC (98% ISO).

Purity Quality Control Procurement ISO Certification

Storage and Stability Requirements: Differentiated Handling Compared to N-Alkylated Analogs

The target compound requires storage at 2–8°C in a dark place under inert atmosphere, as specified by Bidepharm . These conditions are more stringent than those typically required for N-alkylated analogs, which are generally stable at room temperature. The free NH pyrazole is susceptible to oxidation and moisture, necessitating controlled storage that impacts procurement logistics and shelf-life planning. Hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) are assigned , which are consistent across the thienyl-pyrazole methanol class but underscore the need for appropriate personal protective equipment during handling. The combination of cold-chain storage and irritant classification may influence total cost of ownership for laboratories without existing cold-storage infrastructure.

Stability Storage Handling

(5-Thien-2-yl-1H-pyrazol-4-yl)methanol: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 180.23 g/mol and compliance with the Rule of Three (MW <300, HBD ≤3, HBA ≤3, cLogP ≤3), this compound is a suitable fragment scaffold for FBDD libraries. Its free NH and primary alcohol provide two distinct vectors for chemical elaboration, and the 4-hydroxymethyl regiochemistry offers a different growth vector than the 3-hydroxymethyl isomer, enabling exploration of distinct chemical space [1]. The lower MW compared to N-methyl (194.26) and N-ethyl (208.28) analogs provides greater optimization headroom before exceeding lead-likeness thresholds [2].

Synthesis of 4-Substituted Pyrazole Bioactive Conjugates

The 4-hydroxymethyl group is a versatile handle for oxidation to aldehyde/carboxylic acid, halogenation, or Mitsunobu coupling, enabling diverse downstream chemistry. Published work demonstrates that 4-substituted thienyl-pyrazoles can be elaborated into tetrazole derivatives with distinct anti-inflammatory and antibacterial activity profiles, underscoring the importance of the 4-substitution pattern for biological activity [3]. Researchers should select this specific regioisomer when the synthetic route or biological target has been optimized for 4-substituted pyrazoles.

Pharmaceutical R&D Requiring High-Purity, ISO-Certified Building Blocks

For pharmaceutical development programs that demand documented purity and quality systems, the target compound is available at NLT 98% purity under ISO-certified quality management from MolCore . This purity tier exceeds the 95% and 97% grades offered by other vendors, making it appropriate for late-stage lead optimization, process chemistry, or regulatory-facing quality control where impurity profiles must be rigorously controlled.

Peripherally Restricted Agent Design Leveraging Higher TPSA

The target compound's TPSA of 77.2 Ų (vs. 66.3 Ų for the N-methyl analog) and HBD count of 2 contribute to lower predicted passive membrane permeability [4]. This physicochemical profile may be advantageous when designing peripherally restricted agents or when target engagement is desired in compartments with limited blood-brain barrier penetration, providing a rational basis for selecting this scaffold over the N-methyl analog in CNS-exclusion strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-thien-2-yl-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.